3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

CNS drug design Blood-brain barrier permeability Hydrogen-bond donor count

Medicinal chemists pursuing CNS-targeting programs often encounter inconsistent physicochemical profiles when sourcing pyrrolidinone intermediates. 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0) resolves this with a precisely defined profile-zero HBD, TPSA 23.6 Ų, and XLogP3 1.1-fully within CNS MPO space. Key differentiators: (1) Fully N,N-dimethylated tertiary amine eliminates H-bond donor liability vs. primary/secondary amine analogs. (2) 2,2,2-Trifluoroethyl group provides class-validated metabolic stability against N-dealkylation while boosting lipophilicity by 1.3 log units over non-fluorinated congener. (3) 98% purity with batch-specific NMR, HPLC, and GC QC documentation ensures reproducible library synthesis. Supplied as a research chemical for C-4/C-5 functionalization in kinase or methyltransferase inhibitor programs.

Molecular Formula C8H13F3N2O
Molecular Weight 210.2
CAS No. 2034210-03-0
Cat. No. B2635079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
CAS2034210-03-0
Molecular FormulaC8H13F3N2O
Molecular Weight210.2
Structural Identifiers
SMILESCN(C)C1CCN(C1=O)CC(F)(F)F
InChIInChI=1S/C8H13F3N2O/c1-12(2)6-3-4-13(7(6)14)5-8(9,10)11/h6H,3-5H2,1-2H3
InChIKeyCMDGMHPRPJCAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0): Procurement-Grade Physicochemical and Structural Baseline


3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0) is a fluorinated γ-lactam building block with the molecular formula C₈H₁₃F₃N₂O and a molecular weight of 210.20 g·mol⁻¹ [1]. It is currently supplied as a research chemical with a standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . The compound belongs to the 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold class, where the N-3 amine is fully methylated to yield a tertiary dimethylamino substituent [1].

Why Generic Substitution of 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0) Fails: The Tertiary Amine — Trifluoroethyl Synergy


Within the 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one series, the degree of N-methylation at the 3-position defines the molecule's hydrogen-bond donor (HBD) count, lipophilicity (XLogP3), and topological polar surface area (TPSA), three parameters that jointly govern passive membrane permeability, CNS penetration potential, and metabolic soft-spot profile [1]. The fully N,N-dimethylated analog (target compound) possesses zero HBDs, an XLogP3 of 1.1, and a TPSA of 23.6 Ų, whereas the primary amine (3-NH₂) and secondary amine (3-NHCH₃) congeners each bear one HBD, exhibit lower XLogP3 values (0.1 and 0.6, respectively), and have larger TPSA (46.3 and 32.3 Ų, respectively) [1]. These differences mean that replacing the target compound with a less-methylated or non-fluorinated analog will alter the physicochemical profile, potentially undermining permeability- or metabolism-dependent outcomes in a SAR program [1].

Product-Specific Quantitative Evidence Guide for 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0) vs. Closest Analogs


Hydrogen-Bond Donor Count: Zero vs. One — Enabling BBB-Penetrant Chemical Space

The target compound exhibits zero hydrogen-bond donors (HBD = 0), a critical threshold for CNS drug-likeness. The primary amine analog (3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one) and the secondary amine analog (3-(methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one) each possess one HBD, which is known to reduce passive BBB permeation and increase P-glycoprotein efflux susceptibility [1]. The non-fluorinated analog (3-(dimethylamino)pyrrolidin-2-one) also has one HBD from the lactam NH [1].

CNS drug design Blood-brain barrier permeability Hydrogen-bond donor count

Lipophilicity (XLogP3): 1.1 vs. ≤0.6 — Optimizing LogP for Membrane Permeability

The target compound has a computed XLogP3 of 1.1, which is 1.3 log units higher than the non-fluorinated analog and 0.5–1.0 log units higher than the primary and secondary amine trifluoroethyl analogs [1]. The trifluoroethyl group combined with full N-methylation shifts the LogP into the optimal range (1–3) for oral absorption and passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): 23.6 Ų — The Lowest Among Trifluoroethyl Analogs

The target compound has a TPSA of 23.6 Ų, which is 22.7 Ų lower than the primary amine analog (46.3 Ų) and 8.7 Ų lower than the secondary amine analog (32.3 Ų) [1]. A TPSA below 60 Ų is generally associated with good oral absorption, and values below 40 Ų are predictive of CNS penetration [1]. The non-fluorinated 3-(dimethylamino)pyrrolidin-2-one also has a TPSA of 32.3 Ų, indicating that the combination of N-trifluoroethyl and N,N-dimethyl substitution produces the lowest polar surface area in this series [1].

TPSA CNS MPO score Oral bioavailability

Batch-to-Batch Quality Assurance: Certified 98% Purity with Multi-Method QC Documentation

The target compound is supplied at a certified purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC spectra . For the closely related 3-(dimethylamino)pyrrolidin-2-one (CAS 95797-36-7), typical purities from major suppliers range from 95% to 98% , demonstrating that the target compound's 98% purity is at the upper end of what is commercially available for this scaffold class.

Chemical purity QC documentation Reproducibility

The Trifluoroethyl Group: Validated Enhancer of Metabolic Stability in Pyrrolidinone Scaffolds

The 2,2,2-trifluoroethyl moiety is well-established in medicinal chemistry for improving metabolic stability by blocking oxidative metabolism at the N-alkyl position [1]. A recent comprehensive review documents that strategic trifluoroethyl installation modulates molecular conformation, lipophilicity, and metabolic stability across diverse chemical series [2]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound versus its non-fluorinated analog is not currently published, the class-level evidence strongly supports the metabolic advantage of the trifluoroethyl group over unsubstituted ethyl or methyl groups on the pyrrolidinone nitrogen.

Metabolic stability Fluorination Drug half-life

Optimal Procurement and Application Scenarios for 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS 2034210-03-0)


CNS-Focused Fragment Library and Hit-to-Lead Synthesis

The compound's HBD count of zero, combined with a TPSA of 23.6 Ų, positions it within favorable CNS multiparameter optimization (MPO) space. Medicinal chemistry teams designing blood-brain barrier-penetrant candidates should select this compound over the primary amine analog (TPSA = 46.3 Ų; HBD = 1) to minimize polar surface area–dependent efflux and maximize passive CNS entry. The 98% purity with full QC documentation ensures reproducible synthesis of CNS-focused compound libraries [1].

Metabolically Stabilized Building Block for Oral Drug Candidate Optimization

When a synthetic route requires a pyrrolidinone intermediate and metabolic soft-spot mitigation is a priority, the 2,2,2-trifluoroethyl group on the target compound offers class-validated protection against N-dealkylation and oxidative metabolism. Procuring this compound instead of the non-fluorinated 3-(dimethylamino)pyrrolidin-2-one (CAS 95797-36-7, XLogP3 = −0.2) provides both metabolic stability and a 1.3-log-unit increase in lipophilicity, which is beneficial for oral absorption [1].

Kinase or Epigenetic Target Inhibitor Scaffold Derivatization

The tertiary dimethylamino group serves as a solubilizing and basicity-modulating handle, while the trifluoroethyl group enhances target-binding complementarity through fluorophilic interactions. Organizations pursuing histone methyltransferase or kinase inhibitor programs can use this compound as a central scaffold for further functionalization at the C-4 and C-5 positions of the pyrrolidinone ring, leveraging its favorable LogP (1.1) and absence of HBD for cellular target engagement [1].

Comparative Physicochemical Screening for Property-Driven Compound Selection

For procurement decisions where multiple pyrrolidinone analogs are under consideration, the target compound offers a unique combination of computed properties: lowest TPSA (23.6 Ų), zero HBD, and optimal LogP (1.1) within the 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one series. These values can be directly compared to analog data from PubChem to justify selection based on objective, quantifiable physicochemical criteria, reducing subjective bias in building block procurement [1].

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